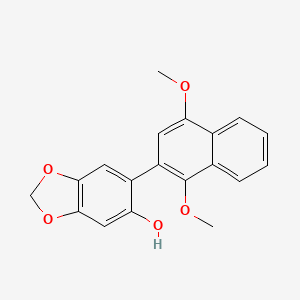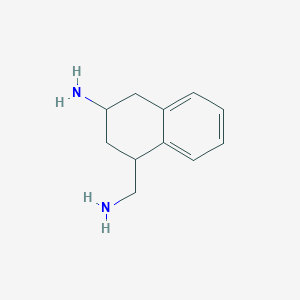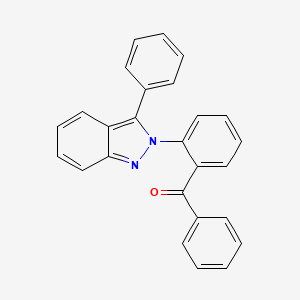
2-(2-Benzoylphenyl)-3-phenyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzoylphenyl)-3-phenyl-2H-indazole is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. Continuous flow synthesis allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Benzoylphenyl)-3-phenyl-2H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives, such as brominated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Benzoylphenyl)-3-phenyl-2H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Benzoylphenyl)propanoic acid
- 2-{3-[(Hydroxyimino)(phenyl)methyl]phenyl}propanoic acid
Uniqueness
2-(2-Benzoylphenyl)-3-phenyl-2H-indazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
137720-94-6 |
|---|---|
Molekularformel |
C26H18N2O |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
phenyl-[2-(3-phenylindazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C26H18N2O/c29-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)28-25(19-11-3-1-4-12-19)21-15-7-9-17-23(21)27-28/h1-18H |
InChI-Schlüssel |
HQEZBTVUUWALHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NN2C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


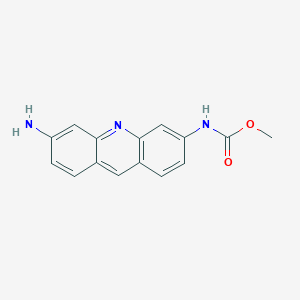


![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
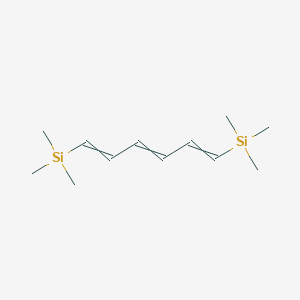
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
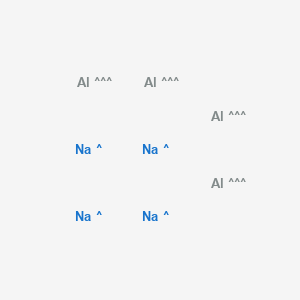
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
